

Application Notes and Protocols for Studying Transcriptional Regulation with CDKI-83

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Compound of Interest

Compound Name: CDKI-83

Cat. No.: B15567659

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Introduction

CDKI-83 is a potent, cell-permeable inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] By targeting CDK9, **CDKI-83** provides a powerful tool for investigating the intricate mechanisms of transcriptional control, particularly the function of the RNA Polymerase II (Pol II) C-terminal domain (CTD). This document provides detailed application notes and experimental protocols for utilizing **CDKI-83** to study transcriptional regulation in a research setting.

CDKI-83 also exhibits inhibitory activity against CDK1, which can influence cell cycle progression.[1] This dual activity should be considered when designing and interpreting experiments. The primary mechanism of **CDKI-83** in transcriptional studies is the inhibition of CDK9-mediated phosphorylation of Serine 2 (Ser2) on the Pol II CTD, which is a critical step for the transition from paused to productive transcriptional elongation.[2][3][4]

Data Presentation

The following tables summarize the quantitative data available for **CDKI-83**, providing a reference for its potency and activity in various assays.

Table 1: In Vitro Kinase Inhibitory Activity of **CDKI-83**

Kinase Target	K _i (nM)
CDK9/Cyclin T1	21
CDK1/Cyclin B	72
CDK2/Cyclin E	232
CDK4/Cyclin D1	290
CDK7/Cyclin H	405

Data from Liu et al., 2012.

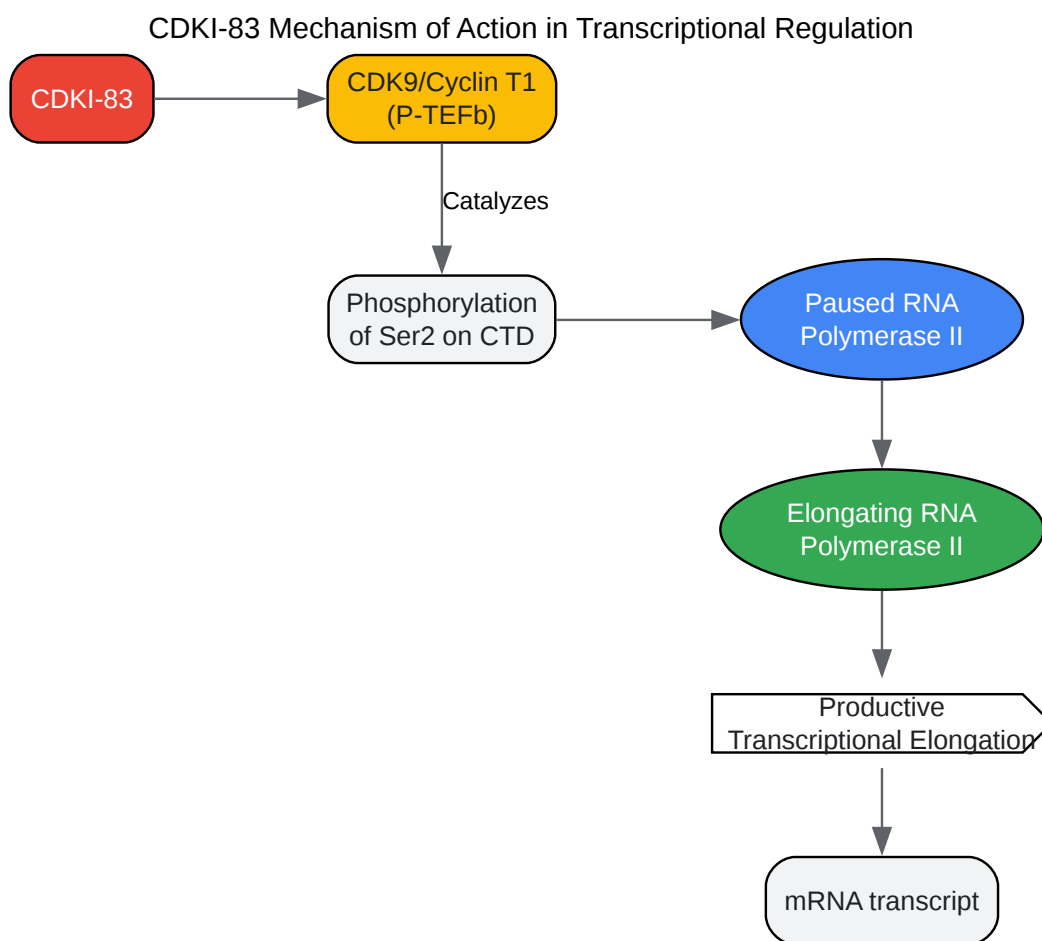
Table 2: Anti-proliferative Activity of **CDKI-83**

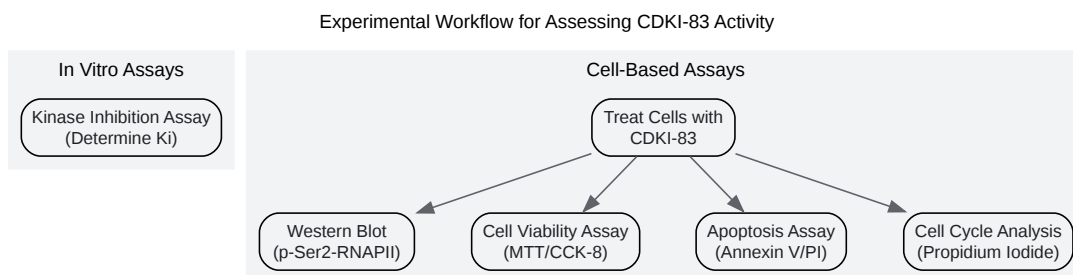
Cell Line	Cancer Type	GI ₅₀ (μM)
A2780	Human Ovarian Cancer	<1

Data from Liu et al., 2012.[\[1\]](#)

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.





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- 4. RNA Polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation: A tail of two kinases - PMC [pmc.ncbi.nlm.nih.gov]
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